molecular formula C22H25NO3S B11380960 N-(furan-2-ylmethyl)-4-(2-methylpropoxy)-N-[(3-methylthiophen-2-yl)methyl]benzamide

N-(furan-2-ylmethyl)-4-(2-methylpropoxy)-N-[(3-methylthiophen-2-yl)methyl]benzamide

Cat. No.: B11380960
M. Wt: 383.5 g/mol
InChI Key: SMZUHFQVLQMFCS-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-4-(2-METHYLPROPOXY)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound characterized by the presence of furan, thiophene, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-4-(2-METHYLPROPOXY)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. The initial step often includes the preparation of intermediate compounds such as furan-2-ylmethylamine and 3-methylthiophen-2-ylmethylamine. These intermediates are then reacted with 4-(2-methylpropoxy)benzoyl chloride under controlled conditions to form the final product. The reaction conditions usually involve the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often employing automated reactors and continuous flow systems. The use of advanced purification techniques such as column chromatography and recrystallization ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-4-(2-METHYLPROPOXY)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride, resulting in the reduction of the benzamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the benzamide group may produce the corresponding amine.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-4-(2-METHYLPROPOXY)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-(2-METHYLPROPOXY)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and compounds containing furan and thiophene rings, such as:

  • N-(2-FURANYLMETHYL)-4-METHOXYBENZAMIDE
  • N-(3-THIENYLMETHYL)-4-METHOXYBENZAMIDE
  • N-(2-FURANYLMETHYL)-4-(2-METHYLPROPOXY)BENZAMIDE

Uniqueness

N-[(FURAN-2-YL)METHYL]-4-(2-METHYLPROPOXY)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H25NO3S

Molecular Weight

383.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-(2-methylpropoxy)-N-[(3-methylthiophen-2-yl)methyl]benzamide

InChI

InChI=1S/C22H25NO3S/c1-16(2)15-26-19-8-6-18(7-9-19)22(24)23(13-20-5-4-11-25-20)14-21-17(3)10-12-27-21/h4-12,16H,13-15H2,1-3H3

InChI Key

SMZUHFQVLQMFCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OCC(C)C

Origin of Product

United States

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